rac-4-methylcyclohexane-1-carbaldehyde, trans

Conformational Analysis Stereochemistry Physical Organic Chemistry

rac-4-Methylcyclohexane-1-carbaldehyde, trans (CAS 7133-05-3), also designated as trans-4-methylcyclohexanecarbaldehyde, is a racemic mixture of the (1R,4R)- and (1S,4S)- enantiomers of 4-methylcyclohexane-1-carbaldehyde. This C₈H₁₄O aldehyde features a cyclohexane ring with methyl and formyl substituents locked in a trans (diequatorial) configuration.

Molecular Formula C8H14O
Molecular Weight 126.2
CAS No. 7133-05-3
Cat. No. B6270226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-4-methylcyclohexane-1-carbaldehyde, trans
CAS7133-05-3
Molecular FormulaC8H14O
Molecular Weight126.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-4-Methylcyclohexane-1-carbaldehyde, trans (CAS 7133-05-3): A Conformationally Locked Chiral Aldehyde Scaffold for Stereodefined Synthesis


rac-4-Methylcyclohexane-1-carbaldehyde, trans (CAS 7133-05-3), also designated as trans-4-methylcyclohexanecarbaldehyde, is a racemic mixture of the (1R,4R)- and (1S,4S)- enantiomers of 4-methylcyclohexane-1-carbaldehyde [1]. This C₈H₁₄O aldehyde features a cyclohexane ring with methyl and formyl substituents locked in a trans (diequatorial) configuration [2]. Unlike its cis diastereomer (CAS 7133-04-2), where one substituent is forced into an axial orientation, the trans isomer adopts a chair conformation with both groups equatorial, imparting defined conformational rigidity and inherent chirality [2].

Why cis-4-Methylcyclohexane-1-carbaldehyde or the Unspecified Stereoisomer Mixture Cannot Replace rac-4-Methylcyclohexane-1-carbaldehyde, trans for Conformation-Dependent Applications


Substituting the trans isomer with the cis isomer or an unspecified diastereomeric mixture introduces uncontrolled conformational and stereochemical variables that directly impact product outcomes. The cis isomer (CAS 7133-04-2) is a meso compound with a plane of symmetry, rendering it achiral and incapable of participating in enantioselective processes . In contrast, the trans isomer is chiral and resolvable into distinct enantiomers . Furthermore, the conformational energy difference between the trans (diequatorial, ~0.0 kcal/mol ring-strain penalty) and cis (axial-equatorial, ~1.7–1.9 kcal/mol methyl strain) isomers dictates divergent reactivity profiles in conformation-sensitive reactions such as E2 eliminations and nucleophilic additions [1]. Procurement of a mixture with undefined cis/trans ratios introduces batch-to-batch variability that undermines reproducibility in stereochemical outcome and physicochemical properties, making the stereochemically pure trans racemate the only reliable choice for applications demanding predictable, diastereomerically defined behavior.

Quantitative Differentiation Evidence for rac-4-Methylcyclohexane-1-carbaldehyde, trans vs. Closest Analogs


Conformational Stability Advantage: Diequatorial Preference Eliminates 1,3-Diaxial Strain Present in the cis Isomer

The trans isomer adopts a chair conformation with both the methyl and carbaldehyde groups in equatorial positions, avoiding the ~1.7–1.9 kcal/mol 1,3-diaxial strain inherent to the cis isomer [1]. This conformational energy difference translates into a substantial equilibrium bias: at 25 °C, the Boltzmann distribution predicts the trans conformer population exceeds the cis conformer population by a factor of approximately 18–25:1 [1]. Conformationally dependent reaction outcomes—including E2 elimination regioselectivity and nucleophilic addition stereoselectivity—exhibit markedly different behavior between the two isomers owing to this difference in ground-state geometry [2].

Conformational Analysis Stereochemistry Physical Organic Chemistry

Chiral vs. Achiral Identity: The trans Isomer Possesses Two Resolvable Enantiomers; the cis Isomer Is a Meso Compound

The trans isomer lacks a plane of symmetry and exists as a pair of non-superimposable mirror-image enantiomers—(1R,4R)- and (1S,4S)-4-methylcyclohexane-1-carbaldehyde—designated in the racemate as 'rac' . In stark contrast, the cis isomer (CAS 7133-04-2) possesses a plane of symmetry bisecting the ring through C-1 and C-4, making it a meso compound that is constitutionally incapable of enantiomeric resolution . This distinction is categorical: trans = chiral + resolvable; cis = achiral + unresolvable, as confirmed by ¹³C NMR stereochemical analysis [1] and chiral chromatographic separation protocols .

Chiral Resolution Enantioselective Synthesis Stereochemical Analysis

Patent-Documented Industrial Relevance: trans-Rich Cyclohexanecarbaldehydes as Preferred Intermediates for Liquid Crystal Synthesis

Patent JPH09124521A (Chisso Corporation, 1995) explicitly teaches a process for enriching trans-cyclohexanecarbaldehydes—of which 4-methylcyclohexane-1-carbaldehyde, trans is a direct structural congener—as synthetic raw materials for liquid crystal compounds [1]. The patent specifies that starting materials with cis isomer content >10% are isomerized under basic conditions (e.g., KOH, NaOH in benzene at –30 to +30 °C, 1–5 equivalents, 10 min–1 h) to yield products containing ≤10% cis isomer, achieving trans enrichment exceeding 90% [1]. This industrial process demonstrates the recognized superior value of the trans configuration for liquid crystal applications, where conformational homogeneity of the cyclohexylene core is critical for mesophase behavior [1].

Liquid Crystal Materials Patent Literature Industrial Synthesis

Physical Property Differential: Divergent Boiling Point and Density Between trans and cis Isomers Enables Purity Verification and Formulation Control

The trans isomer (CAS 7133-05-3) exhibits distinctly different bulk physical properties compared to its cis counterpart (CAS 7133-04-2). Vendor and database specifications for the trans isomer report a boiling point of 172.9 ± 9.0 °C at 760 mmHg, density of 0.9 ± 0.1 g/cm³, and refractive index of 1.498 . In contrast, the cis isomer is reported with a boiling point range of 52–56 °C at 9 Torr and a predicted density of 0.948 ± 0.06 g/cm³ . While direct atmospheric boiling point data for the cis isomer at 760 mmHg is unavailable, the available reduced-pressure boiling point suggests significant volatility differences between the two diastereomers. These divergent properties enable GC-based diastereomeric purity assessment and inform solvent compatibility and distillation parameters during process development.

Physicochemical Characterization Quality Control Chromatographic Separation

Spectroscopic Fingerprinting: Distinct NMR Chemical Shift Signatures Enable Unambiguous Diastereomeric Identification

The cis and trans isomers of 4-methylcyclohexane-1-carbaldehyde produce distinct, fully resolved ¹H and ¹³C NMR spectra in CDCl₃, enabling unambiguous diastereomeric identification and quantification [1][2]. The SpectraBase KnowItAll NMR Spectral Library (Wiley) catalogs the cis isomer with 4 recorded NMR spectra (Compound ID: IPR8QlZkzEW) [1]. ¹³C NMR chemical shift analysis, supported by HSQC experiments and conformational modeling, has been demonstrated as a systematic method for assigning stereochemistry in methyl-substituted cyclohexane derivatives, distinguishing axial (cis) from equatorial (trans) substituent orientations based on characteristic shift differences of 3–5 ppm for ring carbons bearing substituents [3]. This spectroscopic orthogonality provides a robust, instrument-accessible method for lot-specific diastereomeric purity verification without requiring chiral chromatography.

NMR Spectroscopy Structural Elucidation Analytical Method Development

Olfactory Property Differentiation: Divergent Organoleptic Profiles Between cis and trans Isomers Dictate Flavor/Fragrance Application Suitability

The trans isomer is specifically described in flavor and fragrance literature as possessing a 'minty' odor profile, making it valuable as a flavoring agent and fragrance ingredient . Patent literature on aldehyde perfuming ingredients (US2015/0057196) highlights 4-methylcyclohexane carboxaldehyde (used directly in olfactory testing at 18 g scale) as contributing strong aldehyde, floral, and lily-of-the-valley notes [1]. The conformational difference between cis and trans isomers—specifically the axial vs. equatorial orientation of the aldehyde group—is known to influence odor receptor binding and is well-documented in structure-odor relationship studies of cyclohexane derivatives, where the trans (diequatorial) configuration consistently yields distinct olfactory character from the cis analog [2]. This organoleptic differentiation provides a functional basis for specifying the trans isomer in fragrance formulation and flavor compound synthesis where reproducible sensory profiles are required.

Flavor and Fragrance Chemistry Organoleptic Analysis Structure-Odor Relationships

High-Value Application Scenarios for rac-4-Methylcyclohexane-1-carbaldehyde, trans Based on Verified Differentiation Evidence


Liquid Crystal Intermediate Synthesis Requiring Diastereomerically Pure trans-Cyclohexylene Building Blocks

Procurement of the trans isomer is essential for research and development of liquid crystal (LC) compounds containing 1,4-cyclohexylene cores. Patent JPH09124521A explicitly teaches that trans-cyclohexanecarbaldehydes, structurally homologous to the target compound, are preferred synthetic raw materials for LC compounds, with industrial processes designed to achieve ≥90% trans purity through base-catalyzed cis-to-trans isomerization [1]. The conformational rigidity and rod-like shape conferred by the diequatorial trans configuration are critical for mesophase stability and LC display performance. Using the cis isomer or a mixed stereoisomer feedstock would introduce conformational kinks that disrupt molecular ordering and degrade LC electro-optical properties. Researchers in display materials, organic electronics, and functional soft matter should specify CAS 7133-05-3 for reproducible LC intermediate synthesis.

Enantioselective Synthesis and Chiral Auxiliary Development Leveraging the Resolvable Racemate

The trans racemate serves as a versatile entry point for enantioselective synthesis strategies. Unlike the unresolvable meso cis isomer, the trans isomer's inherent chirality—confirmed by the absence of a plane of symmetry and the existence of (1R,4R)- and (1S,4S)- enantiomers [1]—enables resolution via chiral derivatization, enzymatic kinetic resolution, or asymmetric catalysis. This makes CAS 7133-05-3 a suitable chiral building block for pharmaceutical intermediate synthesis, chiral ligand preparation, and stereochemical methodology development. Researchers conducting asymmetric aldol condensations, enantioselective organocatalytic cascade reactions, or chiral pool synthesis should preferentially procure the defined trans racemate to ensure access to both enantiomeric products through established resolution protocols.

Flavor and Fragrance Formulation R&D Requiring Reproducible Minty-Aldehydic Organoleptic Profiles

The documented minty, aldehydic, and floral (lily-of-the-valley) odor character of the trans isomer [1] directly supports its use in fragrance accord development, flavor compound synthesis, and scent profile optimization. Patent literature demonstrates the compound's evaluation at multi-gram scale (18 g) in olfactory testing, confirming its relevance as a perfuming ingredient [2]. The documented organoleptic divergence between cis and trans cyclohexane derivatives means that procurement of an undefined stereoisomer mixture would produce irreproducible sensory results, undermining formulation development. Industrial flavor and fragrance laboratories developing mint, green, or floral accords should specify the trans racemate (CAS 7133-05-3) to ensure batch-to-batch sensory consistency and reliable structure-odor correlation studies.

Conformationally Defined Aldehyde Scaffold for Mechanistic and Physical Organic Chemistry Studies

The trans isomer's well-characterized diequatorial conformation, supported by textbook-level conformational analysis [1] and ¹³C NMR stereochemical assignment methods [2], makes it an ideal model substrate for physical organic chemistry investigations. Its conformational homogeneity eliminates the ambiguity inherent in conformationally mobile or mixed systems, enabling clean interpretation of stereoelectronic effects, reaction mechanism studies (e.g., E2 elimination regiochemistry, nucleophilic addition diastereoselectivity), and computational chemistry validation. Researchers requiring a structurally simple yet stereochemically informative cyclohexane aldehyde platform for fundamental reactivity studies should select the trans isomer to minimize conformational variables and maximize experimental interpretability.

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